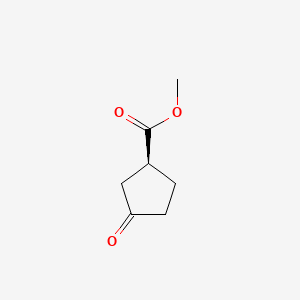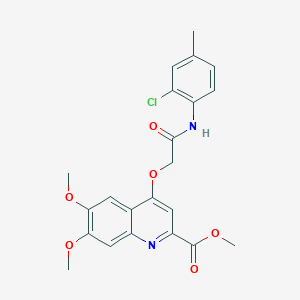![molecular formula C24H19N5O2S B2568631 N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide CAS No. 1788678-45-4](/img/structure/B2568631.png)
N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide” is a complex organic compound that contains several functional groups and rings. It has an imidazo[1,2-a]pyridine ring, which is a type of azole, a class of five-membered heterocyclic compounds containing nitrogen atoms. Azoles are known for their use in antifungal medications . This compound also contains a pyridazinone ring and a thiophene ring. Pyridazinones are known for their various biological activities, and thiophenes are sulfur-containing aromatic compounds.
Applications De Recherche Scientifique
Pharmacophore Design and Kinase Inhibition
The design of selective inhibitors for the p38 mitogen-activated protein (MAP) kinase, which plays a crucial role in the release of proinflammatory cytokines, has been extensively studied. Synthetic compounds featuring tri- and tetra-substituted imidazole scaffolds, closely related to the chemical structure , demonstrate high binding selectivity and potency due to their ability to replace ATP in the kinase binding pocket. This is achieved by preserving the occupation of the hydrophobic region II and pocket I with pyridine substituents and a 4-fluorophenyl ring, respectively (Scior et al., 2011).
Heterocyclic N-oxide Derivatives in Organic Synthesis and Drug Applications
Heterocyclic N-oxide derivatives, such as those synthesized from pyridine and indazole, exhibit versatile synthetic intermediates and biological importance. These compounds, including imidazole derivatives, are central to various applications in organic synthesis, catalysis, and drug development, demonstrating potent anticancer, antibacterial, and anti-inflammatory activities (Li et al., 2019).
Imidazo[1,2-b]pyridazine in Medicinal Chemistry
Imidazo[1,2-b]pyridazine, a scaffold bearing resemblance to the chemical structure , serves as a critical heterocyclic nucleus providing various bioactive molecules. Notably, derivatives containing this framework have been explored for therapeutic applications, demonstrating the importance of structure-activity relationships (SAR) in developing compounds with enhanced pharmacokinetic profiles and efficacy (Garrido et al., 2021).
Inhibitors of Cytochrome P450 Isoforms
Selective inhibition of cytochrome P450 (CYP) isoforms is crucial for reducing metabolism-based drug-drug interactions (DDIs), a significant concern for compounds undergoing hepatic metabolism. Studies on the selectivity of chemical inhibitors against major human hepatic CYP isoforms highlight the importance of precise inhibition to avoid undesired effects (Khojasteh et al., 2011).
Biologically Significant Pyrimidine Appended Optical Sensors
Pyrimidine derivatives, closely related to the queried compound, are highlighted for their utility as exquisite sensing materials in addition to their range of biological and medicinal applications. These derivatives' ability to form coordination as well as hydrogen bonds renders them suitable for use as sensing probes, demonstrating their versatility in both biological and materials science contexts (Jindal & Kaur, 2021).
Propriétés
IUPAC Name |
N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N5O2S/c1-16(29-23(30)12-11-19(27-29)21-9-6-14-32-21)24(31)26-18-8-3-2-7-17(18)20-15-28-13-5-4-10-22(28)25-20/h2-16H,1H3,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNSIIBKQAAHFDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1C2=CN3C=CC=CC3=N2)N4C(=O)C=CC(=N4)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[[2-[1-(2-benzamidoethyl)indol-3-yl]sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2568548.png)


![Ethyl 3-[(5-chloro-2-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2568551.png)
![Tert-butyl 4-[3-[(4-methoxyphenyl)carbamoyl]pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B2568553.png)
![4-[2,2,4-trimethyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-yl]phenol](/img/structure/B2568554.png)
![N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine](/img/structure/B2568556.png)

![4-[6-{[2-(butylamino)-2-oxoethyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-(4-methoxybenzyl)butanamide](/img/structure/B2568561.png)
![2-[2-Amino-5-(4-bromophenyl)-6-methylpyrimidin-4-yl]-4-hexyl-5-methoxyphenol](/img/structure/B2568562.png)


![Methyl 2-amino-6-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2568567.png)
![2-[(2-Methylfuran-3-yl)methyl-(1,2-thiazol-5-ylmethyl)amino]ethanesulfonyl fluoride](/img/structure/B2568570.png)